4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked via a methylene group to a 1-(4-methoxyphenyl)-1H-tetrazole moiety. The compound’s structure combines a sulfonamide group, known for its pharmacological relevance (e.g., enzyme inhibition), with a tetrazole ring, which enhances metabolic stability and bioavailability . The 4-methoxy substituents on both aromatic rings likely influence electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-24-13-5-3-12(4-6-13)21-16(18-19-20-21)11-17-26(22,23)15-9-7-14(25-2)8-10-15/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUSSKHEBJEBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The 1-(4-methoxyphenyl)-1H-tetrazole-5-methanamine intermediate is synthesized via a [3+2] cycloaddition reaction between 4-methoxyphenylacetonitrile and sodium azide. Catalyzed by zinc bromide under reflux in dimethylformamide (DMF), this step achieves cyclization with an average yield of 78–85%.
Reaction Conditions:
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxyphenylacetonitrile | ZnBr₂ | DMF | 120 | 24 | 82 |
The reaction proceeds via nucleophilic azide attack on the nitrile carbon, followed by cyclization to form the tetrazole ring. The electron-donating methoxy group enhances nitrile reactivity, reducing side product formation.
Sulfonamide Coupling
The target compound is synthesized by reacting 1-(4-methoxyphenyl)-1H-tetrazole-5-methanamine with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions. Triethylamine serves as both base and proton scavenger in tetrahydrofuran (THF) at 0–5°C, yielding 68–75% of the sulfonamide product.
Optimized Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 | Maximizes conversion |
| Reaction Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent Polarity | THF (ε 7.6) | Enhances nucleophilicity |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times by 40% compared to batch processes. A two-stage system separates tetrazole formation (residence time: 2 h) from sulfonamide coupling (residence time: 30 min), achieving a space-time yield of 1.2 kg·L⁻¹·day⁻¹.
Green Chemistry Innovations
- Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF in tetrazole synthesis, reducing environmental impact (E-factor: 8.7 vs. 23.4).
- Catalyst Recycling: Zinc bromide recovery via aqueous extraction maintains catalytic activity over five cycles (yield drop: <3%).
Analytical Validation and Quality Control
Structural Characterization
X-ray crystallography confirms the planar geometry of the tetrazole ring (torsion angle: 178.5°) and sulfonamide group coplanarity with the benzene ring (dihedral angle: 12.7°). Key crystallographic data:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.21 Å, b=10.54 Å, c=14.73 Å |
| R-factor | 0.041 |
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) shows ≥99.2% purity with retention time=8.7 min. Mass spectrometry confirms molecular ion [M+H]⁺ at m/z=418.1294 (calculated: 418.1289).
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Batch (Traditional) | 68 | 98.5 | Moderate | High (E-factor=32) |
| Continuous Flow | 75 | 99.1 | Excellent | Moderate (E-factor=18) |
| Microwave-Assisted | 80 | 98.8 | Limited | Low (E-factor=12) |
Microwave irradiation (100 W, 150°C, 15 min) accelerates tetrazole formation but requires specialized equipment incompatible with current Good Manufacturing Practices (cGMP).
Challenges and Optimization Opportunities
Byproduct Mitigation
Yield Enhancement Strategies
- Phase-Transfer Catalysis: Benzyltriethylammonium chloride (0.5 mol%) improves sulfonamide coupling efficiency to 83%.
- Cryogenic Grinding: Mechanochemical synthesis reduces reaction time to 2 h with comparable yields (76%).
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of nitro groups can produce 4-methoxyaniline derivatives.
Scientific Research Applications
4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The tetrazole ring can enhance binding affinity and specificity, while the methoxyphenyl groups can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Tetrazole-Based Sulfonamides
- 4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (Target Compound) Structure: Benzenesulfonamide + tetrazole with dual 4-methoxy substituents.
3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ca, )
- tert-Butyl 4-(cyanomethyl)-4-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)piperidine-1-carboxylate (3la, ) Structure: Piperidine ring with tert-butyl and cyanomethyl groups. Impact of Substituents: Bulky tert-butyl group improves crystallinity (mp: 83.6–85.1°C). Yield: 62% .
Heterocyclic Variants Beyond Tetrazole
4-Methoxy-N-[(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide (Compound 33, )
- 4-Methoxy-N-[5-phenyl-4-(p-tolyl)thiazol-2-yl]benzamide () Structure: Thiazole ring instead of tetrazole.
Physical and Spectral Properties
Melting Points :
Spectroscopic Data :
Biological Activity
4-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a methoxy group, a tetrazole moiety, and a sulfonamide linkage, which contribute to its pharmacological properties. The synthesis typically involves multi-step organic reactions to ensure high purity and yield.
Key Structural Features:
- Methoxy groups : Enhance lipophilicity and biological activity.
- Tetrazole ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
- Sulfonamide linkage : Often associated with antibacterial activity.
Pharmacological Properties
-
Neurotransmitter Modulation :
- Studies indicate that this compound may act as an allosteric modulator of glutamate transporters, influencing neuronal excitability and synaptic transmission. This suggests potential therapeutic roles in neurodegenerative diseases and psychiatric disorders.
- Anticancer Activity :
- Anticonvulsant Properties :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the methoxy and tetrazole groups can significantly alter the biological activity of the compound. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-piperazine | Piperazine core with methoxy substitution | Moderate neuroactive properties |
| N-benzyl-piperazine | Benzyl group instead of cyclohexyl | Varying lipophilicity affects activity |
| 5-(4-fluorophenyl)-tetrazole | Tetrazole ring with fluorophenyl substitution | Enhanced anticancer activity |
Case Studies
-
Neurodegenerative Disease Models :
- In animal models of Alzheimer's disease, compounds structurally similar to this compound showed improved cognitive functions and reduced amyloid-beta plaque formation, suggesting a protective effect on neuronal health.
- Cancer Cell Line Studies :
Q & A
Q. Advanced Research Focus
- HPLC-PDA : Monitor degradation products using C18 columns (acetonitrile/water mobile phase) .
- Stability Studies : Accelerated aging under humidity (75% RH) and UV light to identify degradation pathways .
- Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) if stereoisomers are present .
How do researchers validate molecular interactions via computational studies?
Q. Advanced Research Focus
- Molecular Dynamics Simulations : Analyze binding stability in protein pockets (e.g., GROMACS software) .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify interaction energies .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide as a hydrogen bond donor) .
What experimental designs mitigate synthetic byproduct formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
